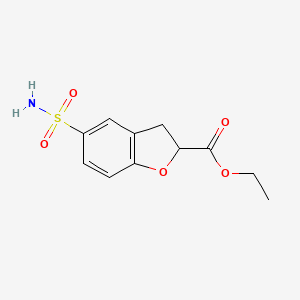![molecular formula C9H16ClNO B13519913 1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride is a chemical compound with the molecular formula C9H16ClNO. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core followed by the introduction of the hydroxyl group and the final conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining consistency and quality.
Chemical Reactions Analysis
1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The nitrogen atom in the tricyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride can be compared with other tricyclic compounds, such as:
1-Azaadamantane: Similar in structure but lacks the hydroxyl group, leading to different chemical properties and reactivity.
Tricyclo[3.3.1.1,3,7]decane: A hydrocarbon analog without the nitrogen atom, resulting in distinct physical and chemical characteristics.
The presence of the nitrogen atom and the hydroxyl group in 1-Azatricyclo[331
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-azatricyclo[3.3.1.13,7]decan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-8-2-6-1-7(3-8)5-10(9)4-6;/h6-9,11H,1-5H2;1H |
InChI Key |
TWRLCQUXXHZNCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CN(C2)C3O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)












